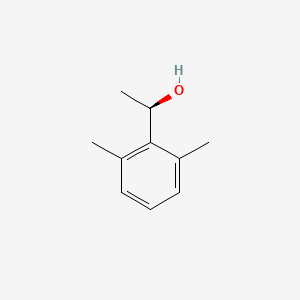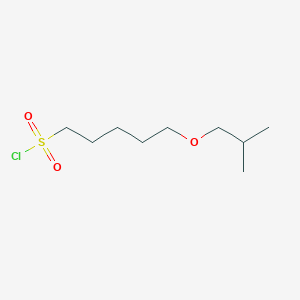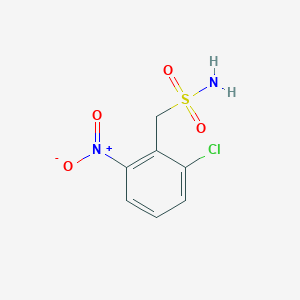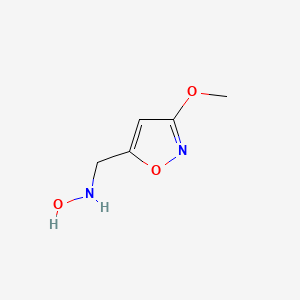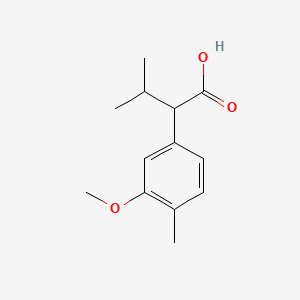![molecular formula C7H16ClNO2 B13621596 [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with a methoxy group and a methyl group
Méthodes De Préparation
The synthesis of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted pyrrolidine.
Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.
Methylation: Addition of a methyl group at the 1-position.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Applications De Recherche Scientifique
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride can be compared with similar compounds such as:
(2S,4R)-4-methylglutamate: Known for its activity at kainate receptors.
(2S,4R)-4-methoxy-2-methylpiperidine hydrochloride: Shares structural similarities but differs in its chemical properties and applications.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound with a pyrrolidine ring, used in different chemical contexts .
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(10-2)3-6(8)5-9;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Clé InChI |
JFHRYDDMFWSXEZ-UOERWJHTSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]1CO)OC.Cl |
SMILES canonique |
CN1CC(CC1CO)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




